N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride
CAS No.: 1193390-25-8
Cat. No.: VC6402498
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193390-25-8 |
|---|---|
| Molecular Formula | C11H15Cl2N |
| Molecular Weight | 232.15 |
| IUPAC Name | N-[1-(4-chlorophenyl)ethyl]cyclopropanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H |
| Standard InChI Key | YXDFHNJIWWPVBS-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)Cl)NC2CC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride, reflects its structural components: a cyclopropane ring bonded to an amine group, which is further connected to a 4-chlorophenyl-substituted ethyl chain. The hydrochloride salt enhances its stability and solubility for research applications . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.15 g/mol |
| SMILES | CC(C1=CC=C(C=C1)Cl)NC2CC2.Cl |
| InChI Key | YXDFHNJIWWPVBS-UHFFFAOYSA-N |
| CAS Number | 1193390-25-8 |
The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and binding affinity toward biological targets. The 4-chlorophenyl group contributes to hydrophobic interactions, a critical factor in its potential therapeutic applications.
Spectroscopic and Physical Data
While solubility data remain unspecified, the compound is typically handled as a powder with a purity of 95% . Its storage at room temperature and hygroscopic nature necessitate airtight containers and desiccants to prevent degradation .
Synthesis and Characterization
Analytical Validation
Characterization employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The -NMR spectrum would reveal signals for the cyclopropane protons (δ 0.5–1.5 ppm), the ethyl chain (δ 1.2–1.8 ppm), and the aromatic chlorophenyl group (δ 7.2–7.6 ppm). High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 232.15.
Biological Activity and Mechanism of Action
Target Interactions
The compound modulates biological pathways by interacting with enzymes or receptors, potentially altering neurotransmission or cellular signaling. Cyclopropylamines are known inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation and cancer progression. While direct evidence for LSD1 inhibition by this compound is lacking, structural analogs demonstrate reversible binding to flavin adenine dinucleotide (FAD)-dependent enzymes, suggesting a similar mechanism.
Applications in Scientific Research
Medicinal Chemistry
Researchers utilize this compound to develop selective enzyme inhibitors. Its rigid cyclopropane scaffold serves as a conformational constraint, enhancing target specificity in drug design. Comparative studies with 1-(4-chlorophenyl)cyclopropanamine hydrochloride (MW 204.09 g/mol) reveal that the ethyl spacer in the former improves membrane permeability, a critical factor in central nervous system (CNS) drug development.
Organic Synthesis
The compound acts as a building block for synthesizing heterocyclic frameworks. Its amine group participates in Schiff base formation, enabling the construction of imine-linked polymers or metal-organic frameworks (MOFs) with applications in catalysis.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | Wear protective gloves/clothing . |
| H319: Eye damage | Use face shields and eye wash stations . |
| H335: Respiratory toxicity | Handle in a fume hood . |
Comparison with Related Compounds
Structural Analogues
1-(4-Chlorophenyl)cyclopropanamine hydrochloride (CHClN, MW 204.09 g/mol) lacks the ethyl spacer, reducing its steric bulk and altering binding kinetics. While both compounds inhibit amine oxidases, the ethyl group in N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride enhances interactions with hydrophobic enzyme pockets, potentially increasing potency.
Future Perspectives
Research Opportunities
-
Target Identification: High-throughput screening to map protein targets.
-
Structure-Activity Relationships (SAR): Modifying the chlorophenyl or cyclopropane groups to optimize pharmacokinetics.
-
Therapeutic Development: Evaluating efficacy in animal models of cancer or neurodegenerative disorders.
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